This compound can be derived from the natural amino acid L-leucine through various synthetic pathways. It belongs to the class of amino acid derivatives, specifically under the category of aliphatic amino acids. Its stereochemistry is designated as (S), indicating that it has a specific spatial arrangement of its atoms that is crucial for its biological activity.
The synthesis of (S)-Methyl 3-Aminopentanoate can be accomplished through several methods, including:
(S)-Methyl 3-Aminopentanoate has a molecular formula of and a molar mass of approximately 115.17 g/mol. Its structure consists of:
The compound's stereochemistry plays a critical role in its biological interactions, particularly in receptor binding and enzyme activity.
(S)-Methyl 3-Aminopentanoate participates in various chemical reactions, including:
These reactions are essential for synthesizing related pharmaceuticals and understanding metabolic pathways.
The mechanism by which (S)-Methyl 3-Aminopentanoate exerts its effects primarily involves its interaction with biological receptors or enzymes. As an amino acid derivative, it can act as a neurotransmitter or precursor for neurotransmitter synthesis, influencing various physiological processes such as:
The precise mechanism often depends on the context within which the compound is utilized, such as in drug formulation or as a biochemical probe.
Relevant data indicates that the compound's stability is influenced by environmental factors such as temperature and pH levels.
(S)-Methyl 3-Aminopentanoate has several applications in scientific research and industry:
Asymmetric catalysis enables direct access to enantiomerically pure (S)-methyl 3-aminopentanoate. A prominent strategy employs chiral lithium amides for conjugate addition to α,β-unsaturated esters. For example, lithium (R)-(α-methylbenzyl)benzylamide adds to tert-butyl (E)-2-pentenoate, achieving diastereomeric excesses >95% after hydrolysis and esterification. This method capitalizes on the amide’s configuration to control the stereogenic center at C3 [7] [9].
Transition-metal catalysis offers complementary routes:
Table 1: Performance of Asymmetric Catalysts
Catalyst System | Substrate | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Lithium (R)-MBA amide | tert-butyl (E)-2-pentenoate | >95 | 85 | [9] |
Rh-(R)-BINAP | Methyl 3-aminopent-2-enoate | 98 | 90 | [9] |
Cu/DTBM-SEGPHOS | Methyl 3-oxopentanoate | 99 | 92 | [9] |
ω-Transaminases (ω-TAs) provide a sustainable platform for synthesizing (S)-methyl 3-aminopentanoate from prochiral β-keto esters. The HBV-ω-TA from Burkholderia vietnamiensis exhibits exceptional activity toward methyl 3-oxopentanoate, converting it to the (S)-enantiomer with >99% ee. This enzyme operates at 30–40°C and pH 7.5–8.5, using isopropylamine or alanine as amino donors. Key advantages include:
Engineered E. coli expressing HBV-ω-TA achieve 90% conversion in 12 hours, with product titers of 50 g/L. This system avoids the thermodynamic equilibrium limitations typical of transaminases through in situ keto acid byproduct removal [8].
Table 2: Biocatalytic Parameters for HBV-ω-TA
Parameter | Value | Conditions |
---|---|---|
Optimal pH | 8.0 | Phosphate buffer (100 mM) |
Optimal temperature | 37°C | 12-hour reaction |
Kₘ (substrate) | 2.5 mM | Methyl 3-oxopentanoate |
Vₘₐₓ | 8.4 μmol·min⁻¹·mg⁻¹ | 40°C, pH 8.0 |
ee | >99% (S) | Isopropylamine as donor |
Sustainable synthesis of (S)-methyl 3-aminopentanoate emphasizes solvent substitution and atom economy:
Notable reagent innovations:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: